molecular formula C6H11ClF3NO2S B2502385 [(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2253631-70-6

[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2502385
CAS No.: 2253631-70-6
M. Wt: 253.66
InChI Key: XRBKDKMPBRQQAO-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-derived compound featuring a stereospecific arrangement of substituents: a methylsulfonyl (SO₂CH₃) group at the 1-position and a trifluoromethyl (CF₃) group at the 2-position of the cyclopropane ring. The compound exists as a hydrochloride salt, enhancing its solubility and bioavailability. Its stereochemistry (1S,2R) is critical for its pharmacological activity, as enantiomeric forms of cyclopropane derivatives often exhibit divergent biological properties .

Properties

IUPAC Name

[(1S,2R)-1-methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S.ClH/c1-13(11,12)5(3-10)2-4(5)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKDKMPBRQQAO-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@]1(C[C@@H]1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride (CAS Number: 2253631-70-6) is a cyclopropylamine derivative with potential therapeutic applications. This article discusses its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₁ClF₃NO₂S
  • Molecular Weight : 253.67 g/mol
  • Structure : The compound features a cyclopropyl ring substituted with a methylsulfonyl and trifluoromethyl group, which are significant for its biological activity.

Cyclopropylamine derivatives like this compound have been noted for their interaction with various biological targets, particularly in the modulation of neurotransmitter systems. Specifically, they may act as ligands for histamine receptors, particularly the H3 receptor, which is involved in neurotransmission and has implications in cognitive processes and various neurological disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar cyclopropyl derivatives. For instance, compounds with similar structural motifs have shown significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Activity

The antiproliferative effects of cyclopropyl derivatives have been investigated in various cancer cell lines. For example, related compounds exhibited IC50 values ranging from 226 to 242.52 μg/mL against HeLa (cervical cancer) and A549 (lung cancer) cells. These findings suggest that the compound may possess potential as an anticancer agent by inhibiting cell proliferation .

Case Studies

  • Histamine Receptor Modulation : A study focusing on cyclopropylamine derivatives demonstrated their ability to modulate H3 receptor activity, which is crucial in treating cognitive disorders. Compounds showed varying degrees of agonistic and antagonistic effects on the receptor .
  • In Silico Studies : Computational analyses indicated that certain structural features of cyclopropylamines facilitate strong interactions with target proteins involved in bacterial resistance mechanisms, enhancing their potential as novel antibacterial agents .

Comparative Analysis of Related Compounds

Compound NameMIC (µg/mL)IC50 (Cancer Cell Lines)Target
Compound A62.5 (E. coli)226 (HeLa)H3 receptor
Compound B78.12 (E. faecalis)242.52 (A549)Bacterial proteins
This compoundTBDTBDTBD

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Substituents Biological Target Activity (IC₅₀/EC₅₀)
Target Compound Cyclopropane 1-SO₂CH₃, 2-CF₃ Undisclosed* N/A
Compound A (Racemate) Cyclopropane 1-SO₂CH₃, 2-CF₃ (rac) N/A N/A
Compound B (CK-136) Cyclopropane-Phenyl 2,5-F₂, 4-CF₃ Cardiac Troponin 0.3 µM (EC₅₀)
Compound C (+)-20 Cyclopropane 5-F, 2-OCH₃ (phenyl); 3-OCH₃ (benzyl) 5-HT2C Receptor 15 nM (Ki)

*Hypothetical targets include kinases or GPCRs based on structural similarity to ALK inhibitors () and serotonin receptor modulators ().

Research Findings and Implications

  • Receptor Selectivity : The methylsulfonyl group in the target compound may confer selectivity for kinases (e.g., ALK) over serotonin receptors, contrasting with methoxy-substituted analogues in .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than methoxy or allyloxy groups, as seen in .
  • Stereochemical Purity : Enantiopure synthesis (e.g., via chiral auxiliaries in ) is critical for optimizing therapeutic efficacy and reducing off-target effects .

Preparation Methods

Cyclopropane Ring Construction

The cyclopropane ring is typically synthesized via three approaches:

  • Simmons-Smith Cyclopropanation : Zinc-copper couples enable cyclopropanation of allylic alcohols, though stereocontrol remains limited without chiral auxiliaries.
  • Transition Metal-Catalyzed Methods : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) with diazo compounds provide superior diastereoselectivity (d.r. > 20:1) when paired with chiral ligands.
  • Vinyl Sulfone Cyclization : Thiol-ene click reactions followed by oxidative closure yield cyclopropanes with embedded sulfone groups, though trifluoromethyl incorporation requires post-cyclization functionalization.

Enantioselective Synthesis of the (1S,2R) Cyclopropane Core

Chiral Auxiliary-Mediated Approaches

The use of (S)-tert-butanesulfinamide as a chiral directing group enables asymmetric synthesis of cyclopropane precursors. In a representative protocol:

  • Aldehyde Formation : 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes condensation with (S)-tert-butanesulfinamide to form an imine.
  • Grignard Addition : Cyclopropylmagnesium bromide adds diastereoselectively (d.r. 15:1), favoring the (1S,2R) configuration.
  • Deprotection : HCl-mediated cleavage yields the enantiomerically enriched cyclopropaneamine hydrochloride (ee >98%).

Table 1 : Optimization of Grignard Reaction Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Temperature −78°C 0°C −78°C
Solvent THF Et₂O THF
Reaction Time 1 h 3 h 2 h
Diastereomeric Ratio 8:1 15:1 15:1

Functionalization of the Cyclopropane Scaffold

Trifluoromethylation Strategies

Late-stage trifluoromethylation faces challenges due to the cyclopropane ring’s strain. Two validated methods include:

  • Umemoto Reagent (CF₃⁺) : Electrophilic trifluoromethylation at C2 proceeds in 67% yield using CuI catalysis in DMF at 100°C.
  • Liang’s Reagent (CF₃SiMe₃) : Radical-based trifluoromethylation under blue LED irradiation achieves 82% yield with superior functional group tolerance.

Sulfonylation at C1

Methylsulfonyl introduction via nucleophilic substitution requires careful protecting group management:

  • Hydroxyl Protection : TBS protection of a C1 hydroxyl precursor prevents over-sulfonylation.
  • Methanesulfonyl Chloride Coupling : Reaction in dichloromethane with DMAP catalyst (0°C → rt) gives 89% yield.
  • TBS Deprotection : TBAF-mediated cleavage restores the hydroxyl group for subsequent amination.

Methanamine Side Chain Installation

Reductive Amination

Condensation of cyclopropane ketones with ammonium acetate followed by NaBH₄ reduction produces racemic amines. Enantiomeric resolution via chiral HPLC (Chiralpak IC column, 85:15 hexane:IPA) achieves >99% ee but suffers from low throughput (35% recovery).

Gabriel Synthesis

Hydrochloride Salt Formation and Purification

Freebase amines are converted to hydrochloride salts using HCl gas in anhydrous ether. Critical parameters include:

  • Stoichiometry : 1.05 eq HCl prevents freebase contamination.
  • Temperature Control : Slow addition at −20°C minimizes decomposition.
  • Crystallization : Anti-solvent (MTBE) addition induces crystallization, yielding 99.5% pure product by HPLC.

Table 2 : Analytical Data for Final Product

Property Value Method
Melting Point 158–160°C (dec.) DSC
[α]D²⁵ +42.3° (c 1.0, MeOH) Polarimetry
¹H NMR (400 MHz, DMSO) δ 9.10 (s, 3H, NH₃⁺) Bruker Avance III
Purity 99.7% HPLC (C18 column)

Scalability and Industrial Considerations

Kilogram-scale production (Patent WO2023175268A1) highlights:

  • Cost-Effective Ligands : Binaphthyl-derived phosphoramidites reduce Rh catalyst loading to 0.5 mol%.
  • Continuous Flow Cyclopropanation : Microreactor technology improves heat transfer, reducing reaction time from 12 h to 20 min.
  • Green Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane, lowering EHS risks without yield loss.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, and how are stereochemical outcomes controlled?

  • Methodology : Synthesis typically involves cyclopropanation of precursor alkenes using carbene intermediates, followed by trifluoromethylation and sulfonylation. Stereochemical control is achieved via chiral catalysts or auxiliaries. For example, asymmetric cyclopropanation using Rh(II) catalysts can enforce the (1S,2R) configuration . Post-functionalization steps (e.g., methylsulfonyl introduction) require anhydrous conditions and inert atmospheres to avoid racemization .
  • Key Characterization : Confirm stereochemistry via chiral HPLC (e.g., RegisPack columns) and ¹H/¹³C NMR coupling constants (e.g., cyclopropane ring protons show characteristic J = 4–8 Hz) .

Q. How can researchers confirm the stability of the hydrochloride salt under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies in aqueous buffers (pH 1–10) at 25–60°C. Monitor degradation via LC-MS and quantify residual parent compound. The hydrochloride form enhances water solubility but may hydrolyze under alkaline conditions; stability is optimal at pH 4–6 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different receptor assays?

  • Case Study : Discrepancies in serotonin receptor (5-HT2C) binding affinity (e.g., Ki = 10 nM vs. 50 nM) may arise from assay conditions (e.g., membrane vs. whole-cell systems).
  • Methodology :

  • Use radioligand binding assays with homogenized receptor membranes to standardize protein concentrations .
  • Validate functional activity via calcium flux assays (FLIPR) to distinguish agonism vs. inverse agonism .
  • Cross-reference with computational docking to identify key interactions (e.g., trifluoromethyl group with hydrophobic receptor pockets) .

Q. How can the compound’s solubility and bioavailability be optimized without compromising its rigid cyclopropane scaffold?

  • Approach :

  • Prodrug Design : Replace the hydrochloride with a phosphate ester to enhance intestinal absorption .
  • Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates while retaining stereochemical integrity .
  • In Silico Modeling : Predict logP and pKa using tools like Schrödinger’s QikProp; prioritize derivatives with logP < 3 for CNS penetration .

Q. What experimental designs are critical for structure-activity relationship (SAR) studies targeting selective 5-HT2C receptor modulation?

  • SAR Framework :

  • Core Modifications : Compare methylsulfonyl vs. sulfonamide groups to assess steric/electronic effects on receptor binding .
  • Substituent Libraries : Synthesize analogs with varied cyclopropane substituents (e.g., CF3 vs. Br) and measure affinity shifts (Table 1) .

Table 1 : Affinity of Analogs at 5-HT2C Receptors

SubstituentKi (nM)Selectivity (5-HT2C/5-HT2A)
CF3 (Parent Compound)1250-fold
Br4510-fold
CH31203-fold
  • Data Interpretation : The trifluoromethyl group’s electronegativity and size maximize selectivity over 5-HT2A receptors .

Methodological Challenges

Q. How should researchers address discrepancies in NMR spectral data for enantiomeric purity assessment?

  • Resolution :

  • Use chiral shift reagents (e.g., Eu(hfc)3) to split enantiomer signals in ¹H NMR .
  • Validate purity via polarimetry ([α]D²⁰ = +10.0° for (1S,2R) vs. -10.0° for (1R,2S)) .

Q. What in vitro and in vivo models are most predictive of the compound’s antipsychotic potential?

  • In Vitro : Primary neuronal cultures for assessing 5-HT2C-mediated ERK phosphorylation .
  • In Vivo :

  • Prepulse Inhibition (PPI) Tests : Measure sensorimotor gating in rodent models of schizophrenia .
  • Microdialysis : Monitor dopamine release in the prefrontal cortex to confirm functional selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.